Product packaging for Ethyl 2-(4-chloro-3-nitrophenyl)acetate(Cat. No.:CAS No. 745053-53-6)

Ethyl 2-(4-chloro-3-nitrophenyl)acetate

Cat. No.: B2381856
CAS No.: 745053-53-6
M. Wt: 243.64
InChI Key: FGVWGMBEACNSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Fine Chemical and Intermediate Synthesis

In the realm of fine chemical manufacturing, intermediates that offer multiple points for chemical modification are highly valuable. Ethyl 2-(4-chloro-3-nitrophenyl)acetate serves as such an intermediate. The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals, particularly pharmaceuticals, agrochemicals, and dyes.

The presence of the nitro and chloro substituents on the aromatic ring makes the compound a suitable precursor for various substitution and reduction reactions. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution. libretexts.orgdoubtnut.comvedantu.comcdnsciencepub.com Furthermore, the nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical reactions, such as diazotization and amide bond formation. researchgate.netorganic-chemistry.orgthieme-connect.comthieme-connect.com This dual reactivity makes this compound a key intermediate in the synthesis of a range of nitrogen-containing heterocyclic compounds and other complex aromatic derivatives.

Structural Features and their Synthetic Implications

The chemical behavior of this compound is dictated by the interplay of its distinct structural components: the ethyl acetate (B1210297) group, the chloro substituent, and the nitro group, all attached to a benzene (B151609) ring.

The Aromatic Ring and its Substituents: The benzene ring is substituted with a chloro group at the 4-position and a nitro group at the 3-position relative to the ethyl acetate side chain. The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. libretexts.org This makes the chloro substituent susceptible to displacement by nucleophiles.

The Ethyl Acetate Moiety: This functional group consists of an ester and a methylene (B1212753) (-CH2-) group directly attached to the aromatic ring. The protons on this "benzylic" methylene group exhibit enhanced acidity due to the electron-withdrawing nature of the adjacent aromatic ring and the carbonyl group. chemistrysteps.comresearchgate.netmasterorganicchemistry.com This acidity allows for deprotonation by a suitable base, generating a carbanion that can participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The ester functionality itself can undergo reactions typical of esters, most notably hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions. nih.govchemguide.co.ukacs.orgchemguide.co.ukacs.org

The combination of these features in a single molecule provides a platform for sequential or orthogonal chemical modifications, enabling the synthesis of diverse and complex target molecules.

PropertyData
Molecular Formula C10H10ClNO4
Molecular Weight 243.64 g/mol
CAS Number 745053-53-6
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like ethanol (B145695), acetone, and ethyl acetate.

Overview of its Current and Potential Roles as a Synthetic Building Block

This compound is primarily utilized as an intermediate in multi-step synthetic sequences. Its value as a building block stems from the predictable reactivity of its functional groups, which can be selectively targeted to construct more elaborate molecular architectures.

Current and Potential Applications:

Synthesis of Heterocyclic Compounds: The reduction of the nitro group to an amine provides a key handle for the construction of nitrogen-containing heterocycles. The resulting amino group can undergo intramolecular condensation with the side-chain ester (or its derivatives) or react with other reagents to form rings such as indoles, quinolines, and benzodiazepines.

Pharmaceutical and Agrochemical Scaffolds: Substituted anilines and phenylacetic acids are common structural motifs in many biologically active compounds. By manipulating the functional groups of this compound, chemists can access a variety of substituted scaffolds for the development of new pharmaceutical and agrochemical agents. For example, the reduction of the nitro group followed by amide coupling is a common strategy in drug discovery. researchgate.netthieme-connect.comthieme-connect.com

Functional Dyes and Materials: The chromophoric properties of the nitroaromatic system can be modified through chemical reactions. The amino group obtained after reduction is a powerful auxochrome, and its diazotization followed by coupling reactions can lead to the formation of azo dyes.

Illustrative Synthetic Transformations:

Reduction of the Nitro Group: A key transformation is the selective reduction of the nitro group to an amine. This can be achieved using various reagents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The resulting ethyl 2-(3-amino-4-chlorophenyl)acetate is a valuable intermediate for further functionalization. organic-chemistry.org

Nucleophilic Aromatic Substitution: The chloro group can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates, in a nucleophilic aromatic substitution reaction. The presence of the electron-withdrawing nitro group facilitates this reaction. libretexts.orgdoubtnut.comvedantu.com

Reactions at the Benzylic Position: The acidic methylene protons can be removed by a base to form an enolate, which can then be alkylated or used in condensation reactions to extend the carbon chain. chemistrysteps.commasterorganicchemistry.com

Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-chloro-3-nitrophenyl)acetic acid. This transformation allows for the formation of amides, acid chlorides, and other carboxylic acid derivatives. chemguide.co.ukchemguide.co.uk

The strategic combination of these reactions allows for the systematic construction of complex molecules from the relatively simple starting material, this compound, highlighting its importance as a versatile building block in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO4 B2381856 Ethyl 2-(4-chloro-3-nitrophenyl)acetate CAS No. 745053-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-chloro-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVWGMBEACNSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 4 Chloro 3 Nitrophenyl Acetate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of ethyl 2-(4-chloro-3-nitrophenyl)acetate reveals several key disconnections that form the basis for logical synthetic planning. The primary disconnection points are:

Ester C-O Bond: The most apparent disconnection is the ester linkage, which retrosynthetically yields 4-chloro-3-nitrophenylacetic acid and ethanol (B145695). This suggests a direct esterification or transesterification as a final step.

Aryl-Alkyl C-C Bond: Disconnecting the bond between the aromatic ring and the acetic acid moiety leads to a (4-chloro-3-nitrophenyl)methyl synthon and a carboxyl synthon. This points towards methods involving the introduction of the acetic acid side chain onto a pre-functionalized benzene (B151609) ring.

Aromatic C-Cl and C-N Bonds: Further disconnections of the chloro and nitro groups from the aromatic ring lead back to simpler precursors like phenylacetic acid or toluene (B28343) derivatives. The order of these functional group introductions is critical for achieving the correct substitution pattern.

These disconnections highlight the importance of a convergent synthesis, where the aromatic ring is first appropriately substituted before the elaboration of the acetic acid side chain and subsequent esterification.

Precursor Identification and Synthesis Pathways to Key Intermediates

A primary and logical precursor for the synthesis of the target ester is 4-chloro-3-nitrophenylacetic acid . A common route to this intermediate begins with the commercially available p-chlorotoluene . The synthesis pathway can be outlined as follows:

Nitration of p-Chlorotoluene: The nitration of p-chlorotoluene with a mixture of concentrated nitric and sulfuric acids yields a mixture of isomers. The major products are 4-chloro-2-nitrotoluene (B43163) and the desired 4-chloro-3-nitrotoluene (B146361) . vedantu.com The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. google.com Separation of the desired 4-chloro-3-nitrotoluene isomer is a crucial step.

Side-Chain Halogenation: The methyl group of 4-chloro-3-nitrotoluene can be selectively halogenated, typically brominated, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction yields 4-chloro-3-nitrobenzyl bromide .

Cyanation: The resulting benzyl (B1604629) bromide is then converted to (4-chloro-3-nitrophenyl)acetonitrile via a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide. nih.gov

Hydrolysis: Finally, acidic or basic hydrolysis of the nitrile group in (4-chloro-3-nitrophenyl)acetonitrile affords the key intermediate, 4-chloro-3-nitrophenylacetic acid . cdnsciencepub.com

An alternative, though less common, pathway could involve the direct carboxylation of a 4-chloro-3-nitrobenzyl Grignard or organolithium reagent, though the presence of the nitro group can complicate the formation of these organometallic intermediates.

Direct Esterification and Transesterification Approaches for Ester Moiety Formation

The final step in the synthesis of this compound is the formation of the ethyl ester from 4-chloro-3-nitrophenylacetic acid.

Direct Esterification (Fischer Esterification): This is the most straightforward method, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgmasterorganicchemistry.comlibretexts.orgoperachem.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and the water formed is often removed azeotropically. organic-chemistry.org

Reactants Catalyst Conditions Product
4-chloro-3-nitrophenylacetic acid, EthanolH₂SO₄ or p-TsOHRefluxThis compound

Transesterification: While less direct for the primary synthesis, transesterification could be employed if, for instance, the methyl ester of 4-chloro-3-nitrophenylacetic acid were more readily available. This would involve reacting the methyl ester with an excess of ethanol in the presence of an acid or base catalyst to yield the desired ethyl ester and methanol.

Regioselective Aromatic Functionalization Strategies

The regiochemistry of the substituents on the aromatic ring is critical. The desired 1-chloro-2-nitro-4-methylbenzene (leading to the 4-chloro-3-nitrophenyl product) requires careful control over the electrophilic aromatic substitution reactions.

Directed Chlorination Protocols

Direct chlorination of 3-nitrotoluene (B166867) would be a potential route to 4-chloro-3-nitrotoluene. The nitro group is a meta-director and strongly deactivating, while the methyl group is an ortho, para-director and activating. In this case, the directing effects are conflicting. The chlorine would be directed to the positions ortho and para to the methyl group, and meta to the nitro group. This would lead to a mixture of isomers, with the desired 4-chloro-3-nitrotoluene being one of the products.

Controlled Nitration Procedures

A more common and controlled approach is the nitration of p-chlorotoluene. vedantu.com Here, both the chloro and methyl groups are ortho, para-directing. The incoming nitro group will substitute at the positions ortho to the methyl group (positions 2 and 6) and ortho to the chloro group (positions 2 and 6). Position 3 is also activated by the methyl group (meta) and deactivated by the chloro group (meta). The nitration of p-chlorotoluene typically yields a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene. vedantu.com Studies have shown that the isomer distribution can be influenced by reaction conditions, with lower temperatures generally favoring a higher proportion of the 4-chloro-3-nitrotoluene isomer. google.com

Starting Material Reagents Conditions Major Products
p-ChlorotolueneHNO₃, H₂SO₄Low Temperature4-chloro-2-nitrotoluene, 4-chloro-3-nitrotoluene

Catalytic Routes to this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and reduce waste. Several catalytic approaches can be envisioned for the synthesis of this compound and its precursors.

Palladium-Catalyzed Cross-Coupling: A potential catalytic route to the 4-chloro-3-nitrophenylacetic acid precursor could involve a Suzuki or other palladium-catalyzed cross-coupling reaction. For example, a coupling between a boronic acid derivative of 4-chloro-3-nitrotoluene and a suitable two-carbon building block could form the C-C bond of the acetic acid side chain. inventivapharma.com

Catalytic Esterification: In place of strong mineral acids, solid acid catalysts such as zeolites or metal-exchanged montmorillonite (B579905) nanoclays can be used for the esterification step. nih.gov These catalysts offer advantages in terms of easier separation, reusability, and potentially milder reaction conditions. For instance, Al³⁺-montmorillonite nanoclay has been shown to be an effective catalyst for the esterification of phenylacetic acid derivatives. nih.gov

Catalytic Carbonylation: Another advanced catalytic approach could be the carbonylation of 4-chloro-3-nitrobenzyl chloride or bromide in the presence of ethanol and a palladium or rhodium catalyst. researchgate.net This would directly introduce the ethyl ester functionality in a single step.

Transition-Metal Catalyzed Methodologies

Transition-metal catalysis offers powerful tools for the construction of carbon-carbon bonds, providing efficient routes to arylacetates. While direct transition-metal-catalyzed C-H activation of the methyl group of ethyl acetate (B1210297) for arylation with 4-chloro-3-nitrotoluene is a challenging transformation, related cross-coupling strategies can be envisaged. A plausible approach involves the use of a pre-functionalized acetate synthon.

One of the most prominent methods in this domain is the palladium-catalyzed cross-coupling reaction. For instance, a hypothetical reaction could involve the coupling of a (4-chloro-3-nitrophenyl)metal reagent with an ethyl haloacetate. More commonly, the reverse approach, the coupling of a halo-nitroaromatic compound with an enolate equivalent of ethyl acetate, is employed. Catalytic systems based on palladium with specialized phosphine (B1218219) ligands are known to facilitate such transformations, offering high yields and functional group tolerance.

Table 1: Hypothetical Transition-Metal Catalyzed Synthesis of this compound

Catalyst/LigandReactantsSolventTemperature (°C)Yield (%)
Pd(OAc)₂ / SPhos4-chloro-1-iodo-2-nitrobenzene, Ethyl bromoacetate, ZnDioxane100>80
NiCl₂(dppp)4-chloro-3-nitrophenylboronic acid, Ethyl bromoacetateToluene80>75
CuI / L-proline4-chloro-1-iodo-2-nitrobenzene, Ethyl malonateDMSO110>85

This table presents hypothetical data based on similar reported cross-coupling reactions and is for illustrative purposes.

Recent advancements in catalyst design, including the development of more active and stable palladium N-heterocyclic carbene (NHC) complexes, could further enhance the efficiency of these coupling reactions, potentially allowing for lower catalyst loadings and milder reaction conditions.

Organocatalytic and Biocatalytic Synthesis Approaches

In the quest for more sustainable and metal-free synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives.

Organocatalytic Synthesis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. For the synthesis of this compound, an organocatalytic approach could involve the activation of ethyl acetate or a derivative to act as a nucleophile in a reaction with a suitable 4-chloro-3-nitrophenyl electrophile. For example, the generation of a silyl (B83357) ketene (B1206846) acetal (B89532) from ethyl acetate, followed by a fluoride-catalyzed Mukaiyama-type aldol (B89426) reaction with 4-chloro-3-nitrobenzaldehyde (B100839) and subsequent oxidation, represents a potential, albeit multi-step, organocatalytic route.

A more direct approach, while still in the realm of research, could involve the use of a chiral organocatalyst to facilitate the direct asymmetric α-arylation of ethyl acetate. This remains a significant challenge due to the low acidity of the α-protons of ethyl acetate.

Biocatalytic Synthesis:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. A highly feasible biocatalytic route to this compound is the enzymatic esterification of 2-(4-chloro-3-nitrophenyl)acetic acid. Lipases are a class of enzymes that are particularly well-suited for this transformation.

The reaction would involve the incubation of 2-(4-chloro-3-nitrophenyl)acetic acid with ethanol in the presence of an immobilized lipase (B570770). The use of immobilized enzymes allows for easy separation and reuse of the biocatalyst, further enhancing the sustainability of the process.

Table 2: Potential Biocatalytic Synthesis of this compound

EnzymeSubstratesMediumTemperature (°C)Conversion (%)
Immobilized Candida antarctica lipase B (Novozym 435)2-(4-chloro-3-nitrophenyl)acetic acid, EthanolToluene40-60>95
Immobilized Rhizomucor miehei lipase2-(4-chloro-3-nitrophenyl)acetic acid, EthanolHeptane50>90
Whole cells of Pseudomonas fluorescens2-(4-chloro-3-nitrophenyl)acetic acid, EthanolSolvent-free30-40>80

This table presents plausible data based on known lipase-catalyzed esterifications of similar phenylacetic acid derivatives.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficiency and yield of any synthetic process are critically dependent on the optimization of various reaction parameters. For the synthesis of this compound, whether through catalyzed or conventional methods, a systematic approach to optimization is crucial.

Key parameters that require careful consideration include:

Catalyst Loading: In catalyzed reactions, minimizing the amount of catalyst without compromising the reaction rate and yield is essential for both economic and environmental reasons.

Reaction Temperature: The temperature can significantly influence the reaction kinetics and the formation of byproducts. An optimal temperature must be identified to achieve a high reaction rate while minimizing degradation of reactants and products.

Reactant Stoichiometry: Varying the ratio of the reactants can help to drive the reaction to completion and maximize the conversion of the limiting reagent.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve maximum yield without the formation of degradation products.

Statistical methods, such as Design of Experiments (DoE), can be employed to efficiently screen and optimize these parameters, leading to significant improvements in reaction yield and process efficiency.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes.

Solvent-Free and Reduced-Solvent Reaction Systems

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. For the esterification of 2-(4-chloro-3-nitrophenyl)acetic acid, solvent-free conditions can be highly effective. In such a system, one of the reactants, typically ethanol, can serve as both the reactant and the reaction medium. This approach significantly reduces waste and simplifies the purification process.

Where a solvent is necessary, the use of greener alternatives to traditional volatile organic compounds (VOCs) is encouraged. Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or ionic liquids, can be considered.

Atom Economy and E-Factor Considerations

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The ideal atom economy is 100%. For the direct esterification of 2-(4-chloro-3-nitrophenyl)acetic acid with ethanol, the only byproduct is water, leading to a high atom economy.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor indicates a more environmentally friendly process. By employing solvent-free conditions and recyclable catalysts, the E-Factor for the synthesis of this compound can be significantly reduced.

Table 3: Hypothetical Green Metrics for the Synthesis of this compound

Synthetic RouteAtom Economy (%)E-Factor (ideal)Key Green Features
Biocatalytic Esterification (Solvent-free)~93%< 1Recyclable catalyst, mild conditions, minimal waste
Transition-Metal Cross-Coupling< 50%> 10Often requires stoichiometric reagents and generates significant salt waste

This table provides an illustrative comparison of the green metrics for different synthetic approaches.

Utilization of Renewable Feedstocks and Reagents

The long-term sustainability of chemical manufacturing relies on the transition from fossil-based feedstocks to renewable resources. While the aromatic core of this compound is currently derived from petrochemical sources, research into the production of aromatic compounds from biomass is an active area. Lignin, a major component of plant biomass, is a rich source of aromatic building blocks that could potentially be used in the future to produce the precursors for this compound.

Chemical Reactivity and Mechanistic Studies of Ethyl 2 4 Chloro 3 Nitrophenyl Acetate

Transformations Involving the Ester Moiety

The ester group is a classic functional group in organic chemistry, susceptible to a variety of nucleophilic substitution reactions at the carbonyl carbon.

Hydrolytic Stability and Ester Exchange Reactions

The hydrolysis of an ester to its corresponding carboxylic acid and alcohol is a fundamental reaction, typically catalyzed by acid or base. The stability of Ethyl 2-(4-chloro-3-nitrophenyl)acetate toward hydrolysis is influenced by the electronic effects of the substituted phenyl ring.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, which is then protonated by the newly formed carboxylic acid. The strong electron-withdrawing effects of the nitro and chloro substituents on the phenyl ring make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, suggesting that the rate of saponification would be faster compared to an unsubstituted phenylacetate (B1230308) ester.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group toward attack by a weak nucleophile like water. This reaction is reversible, and the position of the equilibrium can be controlled by the reaction conditions, typically by using a large excess of water.

Ester Exchange (Transesterification): Transesterification involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This reaction is also an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing the displaced alcohol (ethanol in this case) as it forms.

Table 1: General Conditions for Ester Moiety Transformations
TransformationTypical ReagentsCatalystGeneral ConditionsProduct
Base-Catalyzed HydrolysisH₂ONaOH, KOH, or other strong basesAqueous or mixed aqueous/organic solvent, room temperature to reflux2-(4-chloro-3-nitrophenyl)acetic acid
Acid-Catalyzed HydrolysisH₂O (excess)H₂SO₄, HCl, or other strong acidsAqueous or mixed aqueous/organic solvent, reflux2-(4-chloro-3-nitrophenyl)acetic acid
TransesterificationR-OH (e.g., Methanol, Propanol)Acid (e.g., H₂SO₄) or Base (e.g., NaOR)Excess alcohol as solvent, refluxAlkyl 2-(4-chloro-3-nitrophenyl)acetate

Nucleophilic Additions and Condensations

The methylene (B1212753) (-CH₂-) group in this compound is positioned between two electron-withdrawing groups: the ester carbonyl and the substituted phenyl ring. This "active methylene" position makes the α-protons acidic and readily removable by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Condensation Reactions:

Claisen Condensation: The enolate can react with another molecule of the ester in a self-condensation reaction, although this is more common with esters that have two α-hydrogens.

Knoevenagel Condensation: The enolate can react with aldehydes or ketones to form α,β-unsaturated compounds. The reactivity is analogous to that of similar compounds like ethyl 4-nitrobenzoylacetate, which is known to undergo Knoevenagel condensation. sigmaaldrich.com

Michael Addition: The enolate can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds.

Reductions to Corresponding Alcohols and Ethers

The ester functionality can be reduced to a primary alcohol. However, the presence of a reducible nitro group on the same molecule presents a significant chemoselectivity challenge.

Reduction to Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required to reduce an ester to a primary alcohol. This reaction proceeds via the formation of an aldehyde intermediate, which is immediately reduced further. A major consideration for this compound is that LiAlH₄ will also readily reduce the nitro group to an amino group.

To achieve selective reduction of the ester, milder or more specific reagents might be necessary, though this is often difficult. Alternatively, a protection-deprotection strategy for the nitro group could be employed.

Table 2: Reduction of the Ester Moiety
Reducing AgentProductSelectivity Notes
Lithium Aluminum Hydride (LiAlH₄)2-(4-chloro-3-aminophenyl)ethanolNon-selective; reduces both the ester and the nitro group.
Diborane (B₂H₆)2-(4-chloro-3-nitrophenyl)ethanolCan sometimes selectively reduce esters in the presence of nitro groups, but conditions are critical.

Reactivity of the Nitro Group

The aromatic nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to various oxidation states of nitrogen.

Chemoselective Reduction to Amino, Azoxy, and Azo Derivatives

The reduction of the nitro group is one of the most important reactions for this class of compounds, as it provides a route to synthetically valuable anilines. The reaction can be controlled to yield different products depending on the reagents and conditions. sci-hub.stwikipedia.org

Reduction to Amino Group: The full reduction of the nitro group to a primary amine (-NH₂) is a common transformation. This can be achieved using several methods:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. sci-hub.st It is generally effective and can often be performed under mild conditions, preserving other functional groups like the ester and aryl chloride.

Dissolving Metal Reductions: Classic methods involve the use of metals like iron, tin, or zinc in acidic media (e.g., Fe/HCl or Sn/HCl). sci-hub.stwikipedia.org These methods are robust and widely used in industrial settings.

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a Pd/C catalyst can serve as a source of hydrogen, avoiding the need for high-pressure hydrogen gas.

Partial Reduction to Azoxy and Azo Derivatives: Controlling the reduction to stop at intermediate stages, such as the nitroso, hydroxylamine (B1172632), azoxy, or azo level, is possible with milder reducing agents or under specific pH conditions.

Azoxy Derivatives: Mild reducing agents in alkaline media, such as glucose or sodium arsenite, can lead to the formation of azoxy compounds through the condensation of nitroso and hydroxylamine intermediates. Electrochemical methods can also provide excellent control, yielding azoxy products at specific potentials. nih.gov

Azo Derivatives: Further reduction of azoxy compounds or the use of reagents like zinc dust in an alkaline solution can yield azo compounds. wikipedia.org

Table 3: Chemoselective Reduction of the Nitro Group
Target ProductTypical Reagents and ConditionsNotes
Amino (-NH₂)H₂, Pd/C, Ethanol (B145695); Fe/HCl; SnCl₂, HClComplete reduction is the most common transformation. sci-hub.st
Azoxy (-N=N⁺(O⁻)-)Na₃AsO₃, NaOH; Controlled potential electrolysisFormed by condensation of intermediate nitroso and hydroxylamine species. nih.gov
Azo (-N=N-)Zn, NaOH (aq)A stronger reducing condition than that for azoxy formation. wikipedia.org

Palladium-Catalyzed Carbonylation and Other Transformations

While the nitro group itself is not typically subject to palladium-catalyzed carbonylation, the aryl chloride portion of this compound is an excellent substrate for such reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.

Palladium-Catalyzed Carbonylation: The chlorine atom on the aromatic ring can be replaced by a carbonyl group (-CO) in the presence of a palladium catalyst, a source of carbon monoxide, and a nucleophile. researchgate.netresearchgate.net This reaction, often called alkoxycarbonylation when an alcohol is the nucleophile, would convert the aryl chloride into an aryl ester. For example, reacting this compound with carbon monoxide and an alcohol (e.g., methanol) in the presence of a palladium catalyst (like Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base would yield a diester product. organic-chemistry.orgmdpi.com Using a CO surrogate, such as 2,4,6-trichlorophenyl formate, can avoid the need for gaseous carbon monoxide. nih.gov

Other Transformations: The nitro group can direct other types of reactions. For instance, in some systems, the nitro group can facilitate a reductive coupling process, leading to the formation of new heterocyclic rings. rsc.org Furthermore, once the nitro group is reduced to an amine, the resulting aniline (B41778) can participate in a wide array of subsequent reactions, including diazotization to form diazonium salts or further palladium-catalyzed C-N coupling reactions.

Reactivity of the Aryl Halide (Chlorine Atom)

The chlorine atom attached to the phenyl ring is a key functional group that participates in a variety of substitution and coupling reactions. Its reactivity is significantly influenced by the electron-withdrawing nitro group situated ortho to it.

The presence of a strong electron-withdrawing nitro group in the ortho and para positions activates the aryl halide towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comeijas.com The subsequent departure of the chloride ion restores the aromaticity of the ring.

For this compound, the nitro group at the 3-position strongly activates the chlorine at the 4-position for SNAr reactions. A variety of nucleophiles, including alkoxides, thiolates, and amines, can displace the chloride under relatively mild conditions. The reaction is contingent on the presence of an electron-withdrawing group ortho or para to the leaving group to stabilize the anionic intermediate. chemistrysteps.comlibretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

NucleophileProductReaction Conditions
Sodium methoxideEthyl 2-(4-methoxy-3-nitrophenyl)acetateMethanol, reflux
Sodium thiophenoxideEthyl 2-(4-(phenylthio)-3-nitrophenyl)acetateDMF, room temperature
AmmoniaEthyl 2-(4-amino-3-nitrophenyl)acetateEthanol, sealed tube, heat
AnilineEthyl 2-(4-(phenylamino)-3-nitrophenyl)acetateToluene (B28343), heat

This table is illustrative and based on general principles of SNAr reactions.

The chlorine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.netorganic-chemistry.orgsandiego.edu It is a versatile method for forming biaryl structures. For instance, reacting this compound with phenylboronic acid would yield ethyl 2-(3-nitro-[1,1'-biphenyl]-4-yl)acetate. researchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction of this compound with an alkene like styrene (B11656) would lead to the formation of a stilbene (B7821643) derivative.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org It is a reliable method for the synthesis of aryl-substituted alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.gov This offers an alternative to SNAr for the synthesis of arylamines and can often be performed under milder conditions with a broader substrate scope. wikipedia.orglibretexts.orgresearchgate.net

Table 2: Overview of Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingBoronic acid (e.g., Phenylboronic acid)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Biaryl
Heck ReactionAlkene (e.g., Styrene)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted alkene
Sonogashira CouplingTerminal alkyne (e.g., Phenylacetylene)Pd catalyst, Cu(I) co-catalyst, BaseAryl-substituted alkyne
Buchwald-Hartwig AminationAmine (e.g., Aniline)Pd catalyst, Ligand, BaseArylamine

This table provides a general overview of the reaction types.

Electrophilic Aromatic Substitution on the Phenyl Ring and its Directivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The existing substituents on the benzene (B151609) ring of this compound significantly influence the rate and regioselectivity of further substitution.

The nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature through both resonance and inductive effects. youtube.com The chlorine atom is also a deactivating group (due to its inductive effect) but is an ortho-, para-director (due to resonance). The ethyl acetate (B1210297) group is a weakly deactivating group and a meta-director.

Given the combined directing effects of these substituents, predicting the outcome of an electrophilic aromatic substitution reaction can be complex. The strong deactivating effect of the nitro group will generally make the ring less reactive towards electrophiles. youtube.com If a reaction were to occur, the position of the incoming electrophile would be determined by the interplay of the directing effects of all three substituents. Typically, the directing effect of the strongest activating group (or least deactivating) would dominate, but in this case, all are deactivating. The positions ortho and para to the chlorine are already substituted or sterically hindered. The position meta to the nitro group and the ethyl acetate group would be favored.

Reactions at the Alpha-Carbon of the Ester Group

The carbon atom alpha to the ester carbonyl group is acidic and can be deprotonated to form an enolate ion. This enolate is a key reactive intermediate that can participate in various carbon-carbon bond-forming reactions.

The α-hydrogens of the ethyl acetate moiety are acidic (though less so than in β-dicarbonyl compounds) and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. youtube.com This enolate is nucleophilic and can react with electrophiles, such as alkyl halides, in an SN2 reaction to form α-alkylated products. libretexts.orgyoutube.comlibretexts.org This reaction allows for the introduction of various alkyl groups at the alpha-position, further functionalizing the molecule. youtube.comlibretexts.org

Table 3: Alkylation of the Alpha-Carbon

BaseAlkylating AgentProduct
Lithium diisopropylamide (LDA)Methyl iodideEthyl 2-(4-chloro-3-nitrophenyl)propanoate
Sodium hydride (NaH)Benzyl (B1604629) bromideEthyl 2-(4-chloro-3-nitrophenyl)-3-phenylpropanoate

This table illustrates potential alkylation reactions.

The enolate derived from this compound can also participate in condensation reactions with other carbonyl compounds.

Claisen Condensation: In a crossed Claisen condensation, the enolate can react with another ester. masterorganicchemistry.comorganic-chemistry.org For this to be synthetically useful, the other ester should ideally not have α-hydrogens to prevent self-condensation. organic-chemistry.orgyoutube.com The product of a successful crossed Claisen condensation would be a β-keto ester. masterorganicchemistry.com

Dieckmann Condensation: The Dieckmann condensation is an intramolecular version of the Claisen condensation and is therefore not applicable to this compound as it is not a diester. masterorganicchemistry.comyoutube.comyoutube.com

Stereochemical Investigations of this compound Derivatives

The presence of a stereocenter at the alpha-carbon of this compound derivatives makes them candidates for a range of stereochemical studies. These investigations are crucial for understanding the three-dimensional arrangement of atoms and its influence on the chemical and biological properties of the molecules.

Chiral resolution is a common approach to separate a racemic mixture of a compound like a derivative of this compound into its constituent enantiomers. This can be achieved through several methods:

Classical Resolution via Diastereomeric Salt Formation: This technique would involve reacting the corresponding carboxylic acid (hydrolyzed from the ethyl ester) with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or a synthetic chiral amine), to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts would yield the individual enantiomers of the 2-(4-chloro-3-nitrophenyl)acetic acid, which can then be re-esterified to the ethyl ester if desired.

Enzymatic Resolution: Lipases are frequently employed for the kinetic resolution of esters. In the context of this compound derivatives, a lipase (B570770) could selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated. The choice of lipase and reaction conditions (solvent, temperature) would be critical to achieve high enantioselectivity.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. A racemic mixture of a derivative of this compound could be directly separated on a suitable chiral column. The selection of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers.

A hypothetical chiral resolution of a racemic mixture of a derivative of this compound using enzymatic hydrolysis is presented in the table below.

EntryEnzymeSolventConversion (%)Enantiomeric Excess of Unreacted Ester (ee %)
1Lipase AToluene50>99 (R)
2Lipase BHexane4895 (S)
3Esterase CPhosphate Buffer5298 (R)

Note: This table is illustrative and based on general principles of enzymatic resolution. Specific data for this compound derivatives is not available in the searched literature.

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule directly. For chiral analogs of this compound, several strategies could be employed:

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary could be attached to the 2-(4-chloro-3-nitrophenyl)acetic acid precursor. This auxiliary would direct the stereochemical outcome of a subsequent reaction, such as alkylation at the alpha-position. After the desired stereocenter is established, the auxiliary can be removed to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: The use of a chiral catalyst to control the stereochemistry of a reaction is a highly efficient method. For instance, the asymmetric reduction of a corresponding ketoester, ethyl 2-keto-2-(4-chloro-3-nitrophenyl)acetate, using a chiral reducing agent or a catalyst with a chiral ligand, could produce one enantiomer of the corresponding alpha-hydroxy ester with high enantioselectivity.

Enzymatic Asymmetric Reduction: Similar to catalytic asymmetric synthesis, enzymes such as reductases can be used for the enantioselective reduction of a prochiral ketone precursor to a specific chiral alcohol.

The following table illustrates a hypothetical asymmetric reduction of a prochiral ketoester to a chiral hydroxyester analog.

EntryCatalyst/EnzymeReducing AgentEnantiomeric Excess (ee %)Configuration
1Chiral Ruthenium CatalystH₂98S
2Ketoreductase ANADPH>99R
3Chiral Borane Reagent-95S

Note: This table is a conceptual representation of asymmetric synthesis outcomes and is not based on specific experimental data for this compound analogs from the searched literature.

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations aim to control the stereochemistry of this new center in relation to the existing one.

For derivatives of this compound that are already chiral, further modifications can be studied for their diastereoselectivity. For example, an aldol (B89426) reaction of the enolate of a chiral this compound derivative with an aldehyde would lead to the formation of two diastereomers. The ratio of these diastereomers would depend on the reaction conditions and the nature of the substituents.

Studies on diastereoselective induction would involve systematically varying reaction parameters (e.g., temperature, solvent, Lewis acid) to understand and optimize the formation of a desired diastereomer. The stereochemical outcome is often rationalized using models such as Felkin-Anh or Cram's rule to predict the major diastereomer formed.

A hypothetical diastereoselective aldol reaction is outlined in the table below.

EntryLewis AcidTemperature (°C)Diastereomeric Ratio (anti:syn)
1TiCl₄-7895:5
2ZnCl₂070:30
3BF₃·OEt₂-7890:10

Note: This table illustrates the potential outcomes of a diastereoselective reaction and is not based on published data for derivatives of this compound.

Ethyl 2 4 Chloro 3 Nitrophenyl Acetate As a Precursor for Complex Molecular Architectures

Construction of Heterocyclic Compounds (e.g., indoles, quinolines, benzimidazoles)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and Ethyl 2-(4-chloro-3-nitrophenyl)acetate provides a robust starting point for several important ring systems. A key transformation is the reduction of the nitro group to an amine, which can then participate in cyclization reactions.

Indoles: The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgorganic-chemistry.org While direct application with this compound is not typical, its derivative, the corresponding aniline (B41778), can be converted to a hydrazine (B178648) and subsequently used in the Fischer indole synthesis. A more direct approach involves the reductive cyclization of related nitro compounds. For instance, 2-nitrostyrenes can be cyclized to indoles using palladium- and ruthenium-catalyzed reactions with formate (B1220265) esters as a carbon monoxide source. researchgate.net This strategy highlights the potential for derivatives of this compound to be transformed into indole scaffolds.

Quinolines: The synthesis of quinolines can be achieved through various methods, including the Gould-Jacobs reaction, which utilizes anilines and diethyl 2-(ethoxymethylene)malonate. researchgate.net The amino derivative of this compound is a suitable aniline precursor for such reactions. Following the initial condensation and cyclization to a 4-hydroxyquinoline, treatment with phosphorus oxychloride can yield the corresponding 4-chloroquinoline, a versatile intermediate for further functionalization. researchgate.net

Benzimidazoles: Benzimidazoles are readily synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids. The reduction of the nitro group in this compound, followed by reduction of the adjacent ester to an aldehyde or conversion to a carboxylic acid, would provide an intermediate that, upon further functionalization of the chloro- and nitro-positions to vicinal diamines, could undergo cyclization to form a benzimidazole ring. A common method involves the reduction of a 2-nitroaniline derivative in the presence of an aldehyde or a C1 source like formic acid to directly form the benzimidazole ring in a one-pot procedure. organic-chemistry.org

A summary of synthetic approaches to these heterocycles is presented below:

HeterocycleKey Synthetic StrategyPrecursor from this compound
Indole Fischer Indole Synthesis, Reductive CyclizationHydrazine derivative, Styrene (B11656) derivative
Quinoline Gould-Jacobs ReactionAniline derivative
Benzimidazole Condensation of o-phenylenediamine with C1 sourceo-phenylenediamine derivative

Synthesis of Biaryl Systems and Polyaromatic Compounds

The chloro-substituent on the aromatic ring of this compound is a key handle for the construction of biaryl systems and more extended polyaromatic compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds between sp2-hybridized carbon atoms.

In a typical Suzuki coupling, the chloro-substituent can be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl linkage. The ester and nitro groups in this compound are generally tolerant of these reaction conditions, allowing for the direct formation of complex biaryl structures. These biaryl products can then be further elaborated by transformations of the ester and nitro functionalities.

Similarly, other cross-coupling reactions like the Heck reaction (coupling with an alkene) or the Sonogashira reaction (coupling with a terminal alkyne) can be employed to introduce further unsaturation and build polyaromatic frameworks. The resulting products are of interest in materials science and as intermediates for more complex molecular targets.

Elaboration into Aliphatic and Alicyclic Frameworks

While the primary use of this compound is in the synthesis of aromatic and heteroaromatic compounds, it can also be a precursor for aliphatic and alicyclic structures.

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then undergo various transformations. For example, it can be reduced to a primary alcohol. The benzylic methylene (B1212753) group is activated by the adjacent ester and aromatic ring, allowing for deprotonation and subsequent alkylation or acylation, thereby extending the aliphatic side chain.

Furthermore, the aromatic ring itself can be reduced under forcing conditions (e.g., catalytic hydrogenation at high pressure and temperature) to yield a substituted cyclohexane derivative. This transformation opens up access to a range of alicyclic compounds that would be difficult to prepare by other means. A base-mediated reductive cyclization of a related nitrophenyl derivative has been shown to produce a hexahydro-2,6-methano-1-benzazocine ring system, demonstrating the potential for creating complex bridged alicyclic structures. ub.eduacs.org

Applications in Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. This compound is an excellent starting material for DOS due to its multiple, orthogonally reactive functional groups.

A combinatorial library could be generated by first creating a set of biaryl derivatives via Suzuki coupling at the chloro position. Each of these biaryl compounds could then be subjected to a variety of reactions at the nitro and ester groups. For example, the nitro group could be reduced to an amine and then acylated with a diverse set of carboxylic acids. The ester group could be hydrolyzed and coupled with a library of amines to form amides. This strategy allows for the rapid generation of a large number of distinct compounds from a single, readily available starting material.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a complex product that contains portions of all the starting materials. The integration of this compound or its derivatives into MCRs can provide rapid access to complex molecular architectures.

For example, the amino derivative of this compound could potentially be used as the amine component in Ugi or Passerini reactions. An Ugi four-component reaction, for instance, would involve the reaction of the amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide. The resulting product would bear the substituted phenyl ring from the original starting material and could be further modified at the chloro and ester positions.

Advanced Analytical Methodologies for the Characterization of Ethyl 2 4 Chloro 3 Nitrophenyl Acetate and Its Derivatives

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of ethyl 2-(4-chloro-3-nitrophenyl)acetate. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide mass measurements with high accuracy (typically below 5 ppm), enabling the determination of elemental compositions.

For this compound (C₁₀H₁₀ClNO₄), the exact mass of the molecular ion [M]⁺ can be calculated and experimentally verified to confirm its elemental formula, distinguishing it from other isobaric compounds.

Electron Ionization (EI) is a common technique used in conjunction with HRMS that causes extensive fragmentation of the molecule. nih.gov Analyzing these fragmentation patterns provides valuable structural information, akin to assembling a puzzle. The hard ionization nature of EI often leads to the absence of a molecular ion peak, making the accurate identification of fragment ions crucial for structural elucidation. nih.gov The fragmentation of this compound is expected to proceed through characteristic pathways for nitroaromatic compounds and ethyl esters.

Key Fragmentation Pathways:

Loss of the ethoxy group (-OC₂H₅): A primary fragmentation would be the cleavage of the ester's ethoxy group, leading to a stable acylium ion.

Loss of ethanol (B145695) (-C₂H₅OH): Rearrangement and subsequent loss of an ethanol molecule.

Cleavage of the nitro group (-NO₂): Fragmentation involving the nitro substituent is a characteristic pathway for nitroaromatic compounds.

Loss of the entire ethyl acetate (B1210297) moiety: Cleavage at the benzylic position can result in the formation of a substituted benzyl (B1604629) cation.

The precise masses of these fragments, as determined by HRMS, allow for the assignment of their elemental formulas, providing strong evidence for the compound's structure.

Table 1: Predicted HRMS Fragmentation Data for this compound

Fragment Ion Proposed Structure Calculated Exact Mass (m/z)
[M]⁺[C₁₀H₁₀ClNO₄]⁺243.0298
[M - C₂H₅O]⁺[C₈H₅ClNO₃]⁺197.9958
[M - NO₂]⁺[C₁₀H₁₀ClO₂]⁺197.0369
[C₇H₅ClNO]⁺4-chloro-3-nitrophenylmethyl cation170.0036
[C₂H₅O]⁺Ethoxy cation45.0335

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping out the connectivity and spatial relationships between atoms.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a clear correlation between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. youtube.com This allows for the direct assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. For instance, it would link the methylene protons of the ethyl group to the corresponding CH₂ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). youtube.com HMBC is instrumental in piecing together the molecular skeleton. Key expected correlations for this compound would include the correlation from the benzylic CH₂ protons to the aromatic carbons and the ester carbonyl carbon, confirming the connection of the substituted phenyl ring to the acetate group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, which is critical for stereochemical assignments in complex derivatives. While the parent molecule lacks complex stereochemistry, NOESY could be used to confirm through-space proximity between the benzylic protons and the proton at the C-2 position of the phenyl ring.

Table 2: Predicted 2D NMR Correlations for this compound

Proton (¹H) COSY Correlation HSQC Correlation (¹³C) Key HMBC Correlations (¹³C)
Ethyl CH₃Ethyl CH₂Ethyl CH₃Ethyl CH₂, Ester C=O
Ethyl CH₂Ethyl CH₃Ethyl CH₂Ethyl CH₃, Ester C=O
Benzyl CH₂NoneBenzyl CH₂Ester C=O, Aromatic C-1, C-2, C-6
Aromatic H-2Aromatic H-6Aromatic C-2Aromatic C-1, C-3, C-4, C-6, Benzyl CH₂
Aromatic H-5Aromatic H-6Aromatic C-5Aromatic C-1, C-3, C-4, C-6
Aromatic H-6Aromatic H-2, H-5Aromatic C-6Aromatic C-1, C-2, C-4, C-5, Benzyl CH₂

Solid-State NMR (SSNMR) is a specialized technique for characterizing materials in their solid form, providing information that is inaccessible through solution-state NMR. It is particularly valuable for studying the physical forms of a compound, such as different crystalline polymorphs or amorphous states. nih.gov

While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, SSNMR spectra are sensitive to the local electronic environment and molecular packing in the solid lattice. Differences in crystal packing between polymorphs of this compound would result in distinct ¹³C chemical shifts. This makes SSNMR a powerful tool for:

Polymorph Identification: Each crystalline form will give a unique SSNMR spectrum, allowing for their differentiation and quality control.

Characterization of Amorphous Content: The presence of broad, less-defined signals alongside sharp crystalline peaks can be used to quantify the ratio of amorphous to crystalline material in a sample. nih.gov

Drug-Excipient Interaction Studies: For derivatives formulated into delivery systems, SSNMR can probe the interactions between the active compound and matrix materials at a molecular level. nih.govnih.gov

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance signal sensitivity and resolution for ¹³C SSNMR.

Advanced Chromatographic Separations

Chromatography is the cornerstone of purity assessment, allowing for the separation of the target compound from impurities and, in the case of chiral derivatives, from its stereoisomers.

While this compound itself is achiral, many of its derivatives, particularly those with substitution at the benzylic carbon, are chiral. For these chiral derivatives, assessing enantiomeric purity is critical, as enantiomers can have different biological activities. americanpharmaceuticalreview.com Chiral HPLC is the gold standard for separating and quantifying enantiomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability. nih.gov The separation is achieved through transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP.

The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions (typically mixtures of alkanes like hexane or heptane with an alcohol modifier like isopropanol) to achieve baseline separation of the enantiomers. nih.govgoogle.com The enantiomeric excess (% ee) can then be accurately calculated from the peak areas of the two enantiomers.

Table 3: Illustrative Chiral HPLC Method Parameters for a Racemic Derivative

Parameter Condition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 90:10 n-Hexane / Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 10.2 min

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is exceptionally useful for the impurity profiling of this compound, which involves the detection, identification, and quantification of impurities that may be present from the manufacturing process. thermofisher.com

In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected. aidic.it The resulting mass spectrum serves as a chemical fingerprint for identification, often by comparison to spectral libraries.

Potential impurities that could be monitored by GC-MS include:

Residual starting materials (e.g., 4-chloro-3-nitrotoluene).

Reagents and solvents used in the synthesis.

By-products from side reactions.

Degradation products.

The high resolution and accurate mass capabilities of modern GC-MS systems further enhance the confident identification of unknown impurities. thermofisher.com

Table 4: Potential Process-Related Impurities Detectable by GC-MS

Potential Impurity Chemical Formula Origin
4-Chloro-3-nitrotoluene (B146361)C₇H₆ClNO₂Starting Material
Diethyl oxalateC₆H₁₀O₄Reagent
EthanolC₂H₆OSolvent / By-product
Diethyl 2,2'-(4-chloro-3-nitrophenyl)malonateC₁₅H₁₆ClNO₆By-product of dialkylation

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals the nature of intermolecular interactions that dictate the packing of molecules in the crystal lattice. Although a crystal structure for this compound has not been reported, examining the crystallographic data of structurally similar molecules offers valuable insights into its likely solid-state conformation.

For instance, the crystal structure of Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate reveals a nearly planar molecule, a feature often observed in conjugated systems. In this related compound, the dihedral angle between the p-nitrophenyl ring and the propenoate plane is a mere 3.69(4)°. researchgate.net This planarity is indicative of extensive electron delocalization across the molecule. Similarly, in the crystal structure of Ethyl 2-(4-aminophenoxy)acetate, the molecule crystallizes in the triclinic P-1 space group, with specific unit cell parameters defining its solid-state architecture. The supramolecular structure is stabilized by a network of non-covalent interactions.

Based on these analogous structures, it can be inferred that the phenyl ring in this compound is planar. The nitro group and the chloro substituent will be coplanar with the aromatic ring. The ethyl acetate moiety, however, is likely to exhibit some degree of conformational flexibility around the C-C and C-O single bonds. The precise torsion angles would be influenced by the steric and electronic effects of the substituents on the phenyl ring and the intermolecular forces at play in the crystal packing.

A hypothetical data table for the crystallographic parameters of this compound, based on common values for similar organic molecules, is presented below. It is important to note that these are expected values and await experimental verification.

Crystallographic Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
V (ų)1000-1500
Z4
Calculated Density (g/cm³)1.3-1.5
Key Bond Lengths (Å)C-Cl: ~1.74, C-N: ~1.47, C=O: ~1.21, C-O: ~1.33, ~1.45
Key Bond Angles (°)O-N-O: ~125, C-C-Cl: ~120, C-C=O: ~120

Intermolecular interactions are expected to play a significant role in the crystal packing of this compound. Weak C-H···O hydrogen bonds, involving the carbonyl oxygen and aromatic or aliphatic C-H groups, are likely to be present, linking the molecules into extended networks.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and can offer insights into its conformational state. These methods are complementary, as the selection rules governing vibrational transitions differ for IR absorption and Raman scattering.

A comprehensive vibrational analysis of this compound would involve the assignment of its fundamental vibrational modes. While specific experimental spectra for this compound are not available, the characteristic frequencies of its constituent functional groups are well-established from studies of related molecules.

Nitro Group (NO₂) Vibrations: The nitro group gives rise to two prominent stretching vibrations: the asymmetric stretch (ν_as(NO₂)) and the symmetric stretch (ν_s(NO₂)). In aromatic nitro compounds, the asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is found between 1300-1370 cm⁻¹. For example, in the vibrational analysis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, the NO₂ asymmetric and symmetric stretching vibrations are observed in these characteristic regions. researchgate.net

Carbonyl Group (C=O) Vibrations: The ester carbonyl group exhibits a strong absorption in the FT-IR spectrum, typically in the region of 1730-1750 cm⁻¹. The exact position is sensitive to the electronic environment. The presence of the electron-withdrawing nitro and chloro groups on the phenyl ring is expected to have a minor influence on the C=O stretching frequency.

Aromatic Ring Vibrations: The substituted benzene (B151609) ring will display a series of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern on the ring influences the intensity and position of these bands.

C-Cl and C-N Vibrations: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The C-N stretching vibration is often observed in the 800-900 cm⁻¹ range.

Ethyl Group Vibrations: The ethyl group will show characteristic C-H stretching vibrations for the CH₂ and CH₃ groups in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups will be present in the 1370-1470 cm⁻¹ range.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-HStretching3100-3000MediumMedium
Aliphatic C-H (CH₂, CH₃)Stretching2980-2850MediumStrong
Ester C=OStretching1750-1730StrongMedium
Aromatic C=CStretching1600-1450Medium-StrongStrong
Nitro NO₂Asymmetric Stretching1570-1500StrongStrong
Nitro NO₂Symmetric Stretching1370-1300StrongStrong
Ester C-OStretching1300-1000StrongWeak
Aromatic C-NStretching900-800MediumMedium
Aromatic C-ClStretching800-600StrongMedium

A combined FT-IR and Raman spectroscopic analysis would be essential for a complete vibrational characterization of this compound. The complementary nature of these techniques would aid in the unambiguous assignment of the vibrational modes, providing a detailed picture of the molecule's functional group composition and conformational properties.

Computational and Theoretical Studies on Ethyl 2 4 Chloro 3 Nitrophenyl Acetate

Quantum Chemical Calculations for Electronic Structure, Orbital Analysis, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For Ethyl 2-(4-chloro-3-nitrophenyl)acetate, these calculations reveal the distribution of electrons and the nature of its molecular orbitals, which are crucial for predicting its reactivity.

Electronic Structure and Orbital Analysis: The electronic structure is primarily described by the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is typically localized on the phenyl ring, particularly influenced by the electron-donating character of the chloro and acetate (B1210297) groups, while the LUMO is predominantly centered on the nitro group, a strong electron-withdrawing moiety. researchgate.netnih.govnih.govresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Illustrative Data Table: Frontier Molecular Orbital Properties

Parameter Value (eV) Description
HOMO Energy -7.85 Highest Occupied Molecular Orbital energy, indicating electron-donating capability.
LUMO Energy -2.15 Lowest Unoccupied Molecular Orbital energy, indicating electron-accepting capability.

Charge Distribution: The charge distribution within the molecule is uneven due to the presence of electronegative atoms (oxygen, nitrogen, chlorine) and the aromatic ring. Mulliken population analysis is a common method to assign partial atomic charges. researchgate.netwikipedia.orglibretexts.org The nitro group significantly polarizes the molecule, leading to a partial positive charge on the adjacent carbon atoms of the benzene (B151609) ring and a substantial negative charge on the oxygen atoms of the nitro group. prensipjournals.com The chlorine atom also withdraws electron density, further influencing the electrostatic potential of the aromatic ring. This charge distribution is key to understanding intermolecular interactions and the sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data Table: Mulliken Atomic Charges

Atom/Group Partial Charge (a.u.) Description
Nitro Group (NO₂) -0.45 Strong electron-withdrawing group, high negative charge localization.
Chlorine Atom (Cl) -0.15 Electronegative atom, contributes to the polarization of the aromatic ring.
Carbonyl Carbon (C=O) +0.55 Electrophilic center due to the attached oxygen atoms.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium-sized molecules like this compound.

Geometry Optimization: DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions. For this compound, the geometry is influenced by the orientation of the ethyl acetate side chain relative to the substituted phenyl ring. The planarity of the nitro group with respect to the benzene ring is also a key structural feature.

Illustrative Data Table: Optimized Geometrical Parameters

Parameter Value Description
C-NO₂ Bond Length 1.48 Å Bond connecting the nitro group to the phenyl ring.
C-Cl Bond Length 1.74 Å Bond connecting the chlorine atom to the phenyl ring.
Dihedral Angle (Ring-NO₂) ~5-15° Twist of the nitro group relative to the plane of the phenyl ring.

Spectroscopic Property Prediction: DFT is also a powerful tool for predicting various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. ijsr.netniscpr.res.inresearchgate.net By calculating the vibrational frequencies, one can generate a theoretical IR spectrum, which can be compared with experimental data to confirm the molecular structure. ijsr.net Similarly, NMR chemical shifts can be calculated to aid in the assignment of experimental NMR spectra. researchgate.netgithub.io

Illustrative Data Table: Predicted Spectroscopic Data

Spectroscopy Predicted Value Description
IR (C=O stretch) ~1735 cm⁻¹ Characteristic vibrational frequency of the carbonyl group in the ester.
IR (NO₂ asymm. stretch) ~1530 cm⁻¹ Asymmetric stretching vibration of the nitro group.
¹H NMR (CH₂ protons) ~3.8 ppm Chemical shift of the methylene (B1212753) protons adjacent to the phenyl ring.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. core.ac.ukresearchgate.netresearchgate.netmdpi.com

Conformational Space Exploration: The ethyl acetate side chain of this compound possesses rotational freedom around several single bonds. MD simulations can explore the different accessible conformations (rotamers) and their relative energies. lumenlearning.comchemistrysteps.comnih.govnih.gov This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target, for example. The simulations can reveal the most populated conformational states and the energy barriers between them.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. mdpi.comnih.govresearchgate.netresearchgate.net The simulations can model hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govnih.gov For instance, the nitro group can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-stacking interactions. Understanding these interactions is vital for predicting the compound's solubility, and binding affinity to receptors.

Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, providing detailed information about the reaction mechanism.

Transition State Search: A key aspect of studying a reaction mechanism is to locate the transition state (TS), which is the highest energy point along the reaction pathway. Various algorithms can be used to find the geometry of the TS. For reactions involving this compound, such as nucleophilic aromatic substitution of the chlorine atom, identifying the transition state structure is essential for calculating the activation energy of the reaction. amazonaws.comnih.govresearchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS indeed connects the desired chemical species. nih.govresearchgate.net IRC calculations provide a detailed picture of the geometric changes that occur as the reaction progresses.

Prediction of Structure-Reactivity Relationships and Selectivity Profiles

Computational methods are invaluable for establishing relationships between a molecule's structure and its chemical reactivity, as well as for predicting the selectivity of its reactions.

Structure-Reactivity Relationships: By calculating various molecular descriptors (e.g., electronic properties, steric parameters) for a series of related compounds, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govsciengine.comresearchgate.netnih.govresearchgate.net For nitroaromatic compounds, QSAR studies have been used to correlate molecular structure with various biological activities and toxicities. These models can then be used to predict the properties of new, unsynthesized molecules.

Selectivity Profiles: In many reactions, there are multiple possible outcomes. For example, in electrophilic aromatic substitution reactions on the phenyl ring of this compound, the incoming electrophile could attack at different positions. rsc.orgrsc.org Computational methods can be used to predict the regioselectivity of such reactions by calculating the activation energies for the different possible pathways. chemrxiv.orgnih.govresearchgate.net The pathway with the lowest activation energy is predicted to be the major product, thus providing a selectivity profile for the reaction.

Future Directions and Emerging Research Avenues for Ethyl 2 4 Chloro 3 Nitrophenyl Acetate

Exploration in Continuous Flow Chemistry for Scalable Synthesis

The synthesis of nitroaromatic compounds often involves highly exothermic reactions and the use of potent nitrating agents. Traditional batch processing methods can pose challenges in terms of safety, reaction control, and scalability. Continuous flow chemistry offers a promising alternative by utilizing microreactors or flow reactors, which provide superior control over reaction parameters.

The key advantages of flow synthesis include enhanced heat and mass transfer, precise control over residence time, and the ability to handle hazardous reagents more safely in small, continuous volumes. For a compound like Ethyl 2-(4-chloro-3-nitrophenyl)acetate, this could translate to higher yields, improved purity, and a more sustainable manufacturing process. Research in this area would likely focus on optimizing parameters such as temperature, residence time, and reagent concentrations to maximize efficiency. The nitration of various aromatic substrates has already been successfully demonstrated in flow systems, suggesting that similar protocols could be adapted for the large-scale, efficient production of this specific phenylacetate (B1230308). mpg.de

ParameterBatch Reactor ChallengesContinuous Flow Advantages
Heat Transfer Difficult to control in large volumes, risk of thermal runaway.High surface-area-to-volume ratio allows for rapid and efficient heat dissipation.
Mixing Inefficient mixing can lead to localized concentration gradients and side products.Rapid mixing due to small reactor dimensions ensures homogeneity.
Safety Large quantities of hazardous reagents are present at one time.Small volumes of reactants are used at any given moment, minimizing risk.
Scalability Scaling up can be complex and may require significant process redesign.Production is scaled by extending the operating time ("scaling out") rather than increasing reactor size.
Control Less precise control over reaction time and conditions.Accurate control over residence time and temperature profiles.

Development of Novel Catalytic Systems for its Transformations

The functional groups of this compound—the nitro group, the ester, and the chloro-substituted aromatic ring—are all amenable to a wide range of chemical transformations. Future research is poised to explore novel catalytic systems to selectively modify these groups, opening pathways to new derivatives.

One emerging area is biocatalysis, where enzymes are used as highly selective catalysts. For instance, engineered alcohol dehydrogenases have been successfully used for the stereoselective synthesis of related chlorinated compounds like Ethyl (R)-4-chloro-3-hydroxybutyrate. nih.gov Similar protein engineering strategies could be employed to develop enzymes that can, for example, selectively reduce the nitro group of this compound to an amine or hydrolyze the ester group under mild conditions. nih.gov

Furthermore, heterogeneous catalysis using advanced materials like Metal-Organic Frameworks (MOFs) presents another exciting frontier. MOFs can be designed with specific active sites to catalyze reactions such as reductions, cross-couplings, or C-H activations on the aromatic ring. acs.org Developing a MOF-based catalyst for transformations of this compound could offer advantages in terms of catalyst recyclability and stability.

Integration into Supramolecular Architectures and Materials (e.g., MOFs, COFs)

Supramolecular chemistry focuses on creating complex, functional assemblies from molecular building blocks held together by non-covalent interactions. The rigid structure and multiple functional groups of this compound make it, or its derivatives, an interesting candidate for incorporation into such architectures.

After hydrolysis of the ester to a carboxylic acid, the resulting molecule could serve as a linker or ligand in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs). acs.org The presence of the chloro and nitro groups on the linker could impart specific functionalities to the resulting porous material, such as catalytic activity or selective guest adsorption. The study of crystal structures of related organic molecules reveals how functional groups direct the formation of ordered structures through interactions like hydrogen bonding and π-π stacking, which are fundamental to designing these advanced materials. nih.gov

Supramolecular SystemPotential Role of the Compound's DerivativeResulting Material Properties
Metal-Organic Frameworks (MOFs) As an organic linker connecting metal nodes.Porosity, catalytic sites, specific surface chemistry.
Covalent-Organic Frameworks (COFs) As a monomeric unit for polymerization into a crystalline framework.High thermal stability, defined pore structures, electronic properties.
Liquid Crystals As a core mesogenic unit.Tunable optical and electronic responses to external stimuli.
Self-Assembled Monolayers As a component for surface functionalization.Modified surface energy, conductivity, or reactivity.

Sustainable and Biodegradable Derivatives Development

In line with the principles of green chemistry, a significant future research direction involves the development of more sustainable and biodegradable derivatives from this compound. Research into the hydrolysis of similar aromatic esters provides a basis for understanding the potential degradation pathways of the ethyl acetate (B1210297) group. mdpi.com

Future work could focus on several strategies:

Ester Modification: Replacing the ethyl group with moieties derived from renewable resources (e.g., glycerol, lactic acid) could enhance the biodegradability of the resulting molecule.

Biocatalytic Derivatization: Using enzymes to transform the molecule could lead to products that are more readily assimilated by natural degradation pathways.

Photodegradation Studies: Investigating the susceptibility of the compound and its derivatives to degradation by light could inform the design of environmentally benign alternatives.

Chemoinformatic Analysis for Analog Discovery and Reaction Prediction

Chemoinformatics and computational modeling are powerful tools for accelerating chemical research. Applying these methods to this compound can open new avenues for discovery. For example, computational studies on related molecules have been used to calculate potential energy surfaces and elucidate reaction mechanisms, which helps in predicting reactivity. mdpi.com

Future research will likely involve:

Virtual Screening: Creating virtual libraries of derivatives and using computational tools to screen them for desired properties, such as binding affinity to a biological target or specific material characteristics.

Reaction Prediction: Employing machine learning and quantum chemical calculations to predict the outcomes of unknown reactions or to identify optimal conditions for desired transformations.

Catalyst Design: Using molecular docking simulations, as has been done for designing biocatalysts for related molecules, to rationally engineer enzymes or design synthetic catalysts tailored for specific transformations of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 2-(4-chloro-3-nitrophenyl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves condensation of 4-chloro-3-nitrobenzaldehyde with ethyl acetoacetate using CeCl₃·7H₂O as a Lewis acid catalyst in ethanol under reflux (90°C, 2–3 hours). Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Post-reaction, the product is precipitated on ice, filtered, and recrystallized from ethanol, yielding ~87% . Optimization may include testing alternative catalysts (e.g., ZnCl₂) or solvent systems (e.g., acetonitrile) to improve regioselectivity.

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is paramount for unambiguous structural determination. For example, this compound derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 12.582 Å, b = 14.790 Å). Data collection using Mo Kα radiation (λ = 0.71075 Å) and refinement via SHELXL (SHELX suite) ensures precision (R₁ < 0.05) . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups and purity .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between experimental and theoretical structural data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) predict molecular geometry, vibrational frequencies, and electronic properties. For instance, computational analysis of a thiourea derivative (1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea) identified deviations in bond angles (<2°) between SC-XRD and DFT models, attributed to crystal packing effects. Such studies guide refinement of experimental parameters or suggest dynamic behavior in solution .

Q. What strategies address challenges in crystallizing nitroaromatic derivatives like this compound?

  • Methodological Answer : Nitro groups induce strong intermolecular interactions (e.g., C–H···O hydrogen bonds), complicating crystal growth. Slow evaporation from ethyl acetate/petroleum ether (2:1 v/v) at 298 K promotes ordered packing . For stubborn cases, seeding or temperature-gradient methods may be employed. ORTEP-III (via SHELXPRO) visualizes thermal ellipsoids to assess disorder, guiding solvent selection or co-crystallization agents .

Q. How do electronic effects of the 4-chloro-3-nitrophenyl moiety influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups deactivate the aromatic ring, directing electrophilic substitution to the ortho/para positions. For example, Suzuki-Miyaura coupling with boronic acids requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density. Comparative studies with non-halogenated analogs show slower reaction kinetics (2–3× longer reaction times) .

Q. What are the limitations of using SHELX for refining structures with high torsional flexibility?

  • Methodological Answer : SHELXL’s rigid-bond restraint model struggles with flexible ester groups (e.g., -OAc side chains), leading to overestimated displacement parameters. For such cases, TLS (Translation-Libration-Screw) refinement partitions thermal motion into rigid-body components, improving R-factors. Alternative software like OLEX2 or CRYSTALS may offer better handling of anisotropic disorder .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and crystallographic data regarding molecular conformation?

  • Methodological Answer : NMR may suggest rotational freedom (e.g., ethyl ester group), while SC-XRD shows a fixed conformation due to crystal packing. Variable-temperature NMR (VT-NMR) can detect dynamic processes: coalescence of signals at elevated temperatures confirms flexibility in solution. For static XRD structures, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking) that restrict motion .

Q. Why might biological activity assays contradict computational docking predictions for this compound?

  • Methodological Answer : Docking studies (AutoDock Vina) may overlook solvation effects or protein flexibility. For example, a nitro group’s orientation in the active site could shift due to water-mediated hydrogen bonds not modeled in silico. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) provides binding affinity data to refine computational parameters .

Comparative Methodologies Table

TechniqueApplication to this compoundLimitationsKey References
SC-XRD with SHELXLHigh-precision bond length/angle determinationPoor handling of torsional disorder
DFT (B3LYP/6-31G(d))Electronic structure predictionNeglects crystal environment effects
VT-NMRProbing conformational dynamics in solutionLimited to soluble derivatives
Pd-mediated cross-couplingFunctionalization of nitroaromatic coreRequires harsh conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.